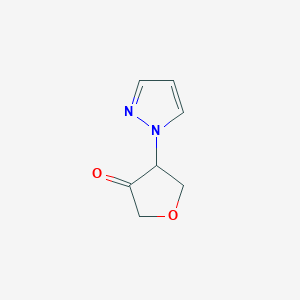

4-(1H-pyrazol-1-yl)oxolan-3-one

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic synthesis. mdpi.comrsc.org The pyrazole ring system is a key structural motif in numerous compounds with diverse and significant pharmacological activities. nih.govmdpi.com Its derivatives have been successfully developed into a range of therapeutic agents, highlighting the versatility of this heterocyclic core. mdpi.com

The synthetic importance of pyrazoles stems from their ability to be readily functionalized at various positions on the ring, allowing for the creation of a vast library of derivatives with tailored properties. mdpi.comnih.gov Common synthetic strategies to access the pyrazole nucleus include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, 1,3-dipolar cycloadditions, and multicomponent reactions. nih.govmdpi.com These methods offer a high degree of control over the substitution pattern on the pyrazole ring, enabling the systematic exploration of structure-activity relationships.

The broad utility of pyrazole derivatives is evident in their wide-ranging applications. They are found in pharmaceuticals, agrochemicals, and materials science. researchgate.net For instance, pyrazole-containing compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.net This wide spectrum of biological activity underscores the continued importance of developing new synthetic methodologies and exploring novel pyrazole-based scaffolds. mdpi.comrsc.org

Role of Oxolanone Derivatives in Chemical Research

Oxolanone, also known as γ-butyrolactone, is a five-membered lactone (a cyclic ester) that serves as a valuable building block in organic synthesis. The oxolanone ring is present in a variety of natural products and biologically active molecules. Its derivatives are key intermediates in the synthesis of more complex molecular architectures.

The chemical reactivity of the oxolanone ring, particularly at the positions adjacent to the carbonyl group and the ring oxygen, allows for a range of chemical transformations. These include alkylation, aldol (B89426) condensation, and ring-opening reactions, providing access to a diverse array of functionalized acyclic and heterocyclic compounds. The stereochemistry of the oxolanone ring can also be controlled, making it a useful chiral synthon for the preparation of enantiomerically pure molecules.

In the context of medicinal chemistry, the oxolanone moiety is a component of various compounds with interesting biological profiles. For example, certain oleanolic acid derivatives incorporating a lactone ring have been investigated for their anti-cancer properties. nih.gov The ability of the oxolanone ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable feature for designing molecules that can bind to biological targets.

Structural Features and Nomenclature of 4-(1H-Pyrazol-1-yl)oxolan-3-one

The chemical compound this compound is a hybrid molecule that incorporates both a pyrazole and an oxolanone ring system. Its systematic name clearly defines its structure: the "oxolan-3-one" part indicates a five-membered ring containing an oxygen atom (oxolane) with a ketone group at the third position. The "4-(1H-pyrazol-1-yl)" prefix specifies that a pyrazole ring is attached to the fourth position of the oxolanone ring via its nitrogen atom at position 1.

Key Structural Features:

Oxolanone Ring: A saturated five-membered ring containing one oxygen atom and a carbonyl group. This part of the molecule provides a polar and potentially reactive site.

Pyrazole Ring: A five-membered aromatic heterocyclic ring with two adjacent nitrogen atoms. This moiety contributes to the molecule's aromaticity and potential for π-π stacking and hydrogen bonding interactions.

N-C Linkage: The pyrazole ring is connected to the oxolanone ring through a nitrogen-carbon bond. This linkage joins the two heterocyclic systems, creating a unique chemical entity.

Below is a data table summarizing the key structural and chemical information for this compound.

| Property | Value |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H8N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6H,4-5H2 |

| InChIKey | SZOOELRTFVUXNP-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)CO1)N2C=CC=N2 |

Data sourced from PubChem CID 132351136 uni.lu

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite the individual importance of pyrazole and oxolanone derivatives, the combined scaffold of this compound remains relatively underexplored. A preliminary search of the scientific literature reveals a significant gap in the comprehensive investigation of this specific compound. While related structures containing pyrazole and other heterocyclic rings have been synthesized and studied, dedicated research focusing on the synthesis, characterization, and potential applications of this compound is lacking. nih.gov

The primary objective for a comprehensive investigation of this molecule would be to develop efficient and scalable synthetic routes to access this scaffold. This would enable the production of sufficient quantities for further study. Subsequent research should focus on a thorough characterization of its chemical and physical properties.

A key area for future investigation would be the exploration of its reactivity. Understanding how the pyrazole and oxolanone rings influence each other's reactivity could lead to the development of novel synthetic transformations. Furthermore, given the established biological activities of both parent heterocycles, a primary goal would be to screen this compound and its derivatives for a range of biological activities. This could uncover new lead compounds for drug discovery programs.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyrazol-1-yloxolan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c10-7-5-11-4-6(7)9-3-1-2-8-9/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOOELRTFVUXNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CO1)N2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 1h Pyrazol 1 Yl Oxolan 3 One

Reactivity of the Pyrazole (B372694) Moiety

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is characterized by a balance between the electron-donating and electron-withdrawing nature of the nitrogens, which influences its behavior in various reactions.

Electrophilic Substitution Reactions on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic substitution, with the outcome being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. In many pyrazole derivatives, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich carbon atom. researchgate.netnih.gov This is due to the electronic distribution within the aromatic system.

For instance, studies on various pyrazole compounds have shown that reactions such as nitration, halogenation, and Friedel-Crafts acylation typically yield the 4-substituted product. nih.gov In the case of 1-substituted pyrazoles, the C4 position is particularly activated for electrophilic attack.

| Reaction Type | Typical Reagent | Expected Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(oxolan-3-on-4-yl)-1H-pyrazole |

| Bromination | Br₂/Acetic Acid | 4-Bromo-1-(oxolan-3-on-4-yl)-1H-pyrazole |

| Acylation | Acyl chloride/AlCl₃ | 4-Acyl-1-(oxolan-3-on-4-yl)-1H-pyrazole |

Nucleophilic Additions and Substitutions Involving Pyrazole Nitrogens

The nitrogen atoms of the pyrazole ring, particularly the N2 nitrogen, possess lone pairs of electrons and can act as nucleophiles. This allows for reactions with various electrophiles. For example, N-alkylation and N-acylation at the N2 position are common transformations for 1-substituted pyrazoles, leading to the formation of pyrazolium (B1228807) salts.

The preparation of N-acyl pyrazoles can be achieved through the oxidative functionalization of aldehydes with pyrazole, a method that highlights the nucleophilic character of the pyrazole nitrogen. mdpi.com These reactions are often efficient and can proceed under mild conditions. mdpi.com

Regioselectivity in Pyrazole Functionalization

The regioselectivity of reactions on the pyrazole ring is a critical aspect of its chemistry. As mentioned, electrophilic substitution is highly regioselective for the C4 position. researchgate.netnih.gov However, the functionalization at other positions can be achieved through different strategies. For instance, lithiation of the pyrazole ring followed by quenching with an electrophile can lead to substitution at the C5 position. nih.gov

The synthesis of substituted pyrazoles often relies on cycloaddition reactions where the regioselectivity is controlled by the electronic and steric properties of the reactants. nih.govnih.gov The choice of starting materials and reaction conditions can direct the formation of specific regioisomers. nih.gov For 1-aryl-3-CF3-1H-pyrazoles, selective iodination can be achieved at either the C4 or C5 position by carefully choosing the iodinating agent and reaction conditions. nih.gov

Reactivity of the Oxolanone Moiety

The oxolanone ring, a five-membered lactone (cyclic ester), has its own distinct reactivity, primarily centered around the carbonyl group and the ester linkage.

Ring-Opening Reactions of the Oxolanone Ring

The strained nature of the five-membered ring, combined with the presence of the ester functional group, makes the oxolanone moiety susceptible to ring-opening reactions under both acidic and basic conditions. These reactions typically involve nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond.

In the presence of an acid catalyst, the carbonyl oxygen of the oxolanone ring is protonated, which activates the carbonyl carbon towards nucleophilic attack. nih.gov Subsequent attack by a nucleophile, such as water or an alcohol, leads to the opening of the ring to form a γ-hydroxy carboxylic acid or a γ-hydroxy ester, respectively.

Studies on related cyclic ethers and esters, such as oxetanes and dioxolanones, demonstrate that acid-catalyzed ring-opening is a common and predictable reaction pathway. researchgate.netrsc.org The rate of this reaction is dependent on factors such as the strength of the acid and the nature of the nucleophile. nih.gov

| Condition | Nucleophile | Expected Product |

| Acidic (e.g., H₂SO₄) | Water (H₂O) | 4-hydroxy-4-(1H-pyrazol-1-yl)butanoic acid |

| Acidic (e.g., HCl) | Methanol (CH₃OH) | Methyl 4-hydroxy-4-(1H-pyrazol-1-yl)butanoate |

Base-Catalyzed Ring Opening

The oxolanone ring of 4-(1H-pyrazol-1-yl)oxolan-3-one is susceptible to cleavage under basic conditions. This reactivity is a hallmark of lactones, which are cyclic esters. The presence of a base facilitates the hydrolysis of the ester linkage, leading to the opening of the ring. This process is initiated by the nucleophilic attack of a hydroxide (B78521) ion or other basic species on the carbonyl carbon of the oxolanone ring. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the C-O bond within the ring and the formation of a carboxylate and an alcohol.

The specific products of base-catalyzed ring-opening of this compound would be a substituted carboxylic acid containing the pyrazole moiety. The general mechanism for base-catalyzed ester hydrolysis provides a framework for understanding this transformation.

Nucleophilic Attack Pathways on the Oxolanone Ring

The electrophilic nature of the carbonyl carbon in the oxolanone ring makes it a prime target for nucleophilic attack. Various nucleophiles can react at this site, leading to a range of chemical transformations. The specific pathway of the nucleophilic attack can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of any substituents on the molecule.

One potential pathway involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate. This intermediate can then undergo several transformations. For instance, if the nucleophile is an amine, a condensation reaction can occur, leading to the formation of a lactam, where the ring oxygen is replaced by a nitrogen atom. Alternatively, strong reducing agents like lithium aluminum hydride can reduce the carbonyl group to a hydroxyl group, yielding a diol.

Another site for nucleophilic attack on the oxolanone ring is the carbon atom adjacent to the ring oxygen (C5). While less common than attack at the carbonyl carbon, under certain conditions, a nucleophile could displace the pyrazole group via an SN2-type reaction, though this is generally less favorable.

The table below summarizes potential nucleophilic attack pathways on the oxolanone ring of this compound.

| Nucleophile | Site of Attack | Potential Product | Reaction Type |

| Hydroxide (OH⁻) | Carbonyl Carbon | Ring-opened carboxylate | Base-catalyzed hydrolysis |

| Amine (R-NH₂) | Carbonyl Carbon | Lactam | Condensation |

| Hydride (H⁻) | Carbonyl Carbon | Diol | Reduction |

Reactions at the Carbonyl Group of the Oxolanone Ring

The carbonyl group of the oxolanone ring is a key functional group that dictates a significant portion of the molecule's reactivity. Beyond the nucleophilic additions and ring-opening reactions discussed previously, this carbonyl group can participate in a variety of other chemical transformations.

For instance, it can undergo condensation reactions with various reagents. With hydrazines, it can form pyrazolidinones or other condensed heterocyclic systems. The reaction with hydroxylamine (B1172632) would yield an oxime. These reactions are standard transformations for ketones and provide routes to further functionalize the molecule.

Furthermore, the carbonyl group can be a handle for the construction of more complex molecules. For example, Wittig-type reactions could be employed to convert the carbonyl group into a carbon-carbon double bond, allowing for the attachment of a wide range of substituents.

Inter-Ring Reactivity and Tautomerism

The pyrazole ring system introduces another layer of complexity and reactivity to the molecule, primarily through the phenomenon of prototropic tautomerism.

Prototropic Tautomerism of the Pyrazole Ring System

Prototropic tautomerism is a form of isomerization where a proton migrates from one position to another within a molecule, accompanied by a rearrangement of double bonds. nih.gov The pyrazole ring in this compound can exist in different tautomeric forms. mdpi.com In the case of unsubstituted pyrazole, the proton can reside on either of the two nitrogen atoms, leading to an equilibrium between two identical structures. However, when the pyrazole ring is substituted, as in this case with the oxolanone moiety at the N1 position, the tautomeric equilibrium can be shifted.

For 1-substituted pyrazoles, the most relevant tautomerism involves the potential for the substituent to migrate to the other nitrogen atom. However, in the case of this compound, the C-N bond connecting the two rings is generally stable, and the primary prototropic tautomerism of interest would involve the pyrazole ring itself if it were to become protonated or deprotonated. For instance, protonation could occur at the N2 nitrogen, leading to a pyrazolium cation.

Impact of Substituents and Solvent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium in pyrazole derivatives is highly sensitive to both the nature of substituents on the ring and the polarity of the solvent. mdpi.commdpi.comnih.govnih.gov Substituents can influence the equilibrium by altering the electron density and steric environment of the nitrogen atoms. nih.gov Electron-donating groups tend to stabilize the tautomer where the proton is on the adjacent nitrogen, while electron-withdrawing groups have the opposite effect.

Solvents play a crucial role by selectively solvating and stabilizing one tautomer over another. mdpi.comnih.govnih.gov Polar protic solvents, for example, can form hydrogen bonds with the N-H group of a pyrazole, thereby stabilizing that particular tautomer. nih.gov Conversely, in nonpolar solvents, intramolecular hydrogen bonding or dimerization may become more significant factors in determining the preferred tautomeric form. mdpi.com Theoretical studies on substituted purines and other heterocyclic systems have shown that the dielectric constant of the solvent can have a linear relationship with the electron-accepting properties of substituents, which in turn influences tautomeric stability. mdpi.com

The following table illustrates the general influence of substituents and solvents on pyrazole tautomerism.

| Factor | Influence on Tautomeric Equilibrium |

| Substituents | Electron-donating groups can shift the equilibrium towards a specific tautomer. |

| Electron-withdrawing groups can favor an alternative tautomeric form. | |

| Solvent Polarity | Polar solvents can stabilize tautomers capable of hydrogen bonding. mdpi.comnih.govnih.gov |

| Nonpolar solvents may favor less polar tautomers or those that can form intermolecular dimers. mdpi.com |

Intra- and Intermolecular Interactions Influencing Reactivity

Intermolecularly, hydrogen bonding is a key interaction, particularly in the solid state or in protic solvents. The N-H of the pyrazole ring can act as a hydrogen bond donor, while the carbonyl oxygen and the other pyrazole nitrogen can act as hydrogen bond acceptors. These interactions can lead to the formation of dimers or larger aggregates, which can in turn influence the molecule's solubility and reactivity. For instance, intermolecular hydrogen bonding could shield the carbonyl group from nucleophilic attack. In some pyrazole derivatives, crystal structure analyses have revealed the formation of dimeric units connected by intermolecular hydrogen bonds. mdpi.com

Spectroscopic and Structural Characterization Techniques for 4 1h Pyrazol 1 Yl Oxolan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Analysis and Proton Environment Elucidation

Detailed experimental ¹H NMR spectral data for 4-(1H-pyrazol-1-yl)oxolan-3-one, including chemical shifts (δ), multiplicity, and coupling constants (J), are not extensively reported in the available scientific literature. Such a spectrum would be anticipated to show distinct signals corresponding to the protons on the pyrazole (B372694) ring and the oxolan-3-one ring. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns would reveal adjacent proton-proton interactions, helping to establish the connectivity within the molecule.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry Determination

Advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure. These experiments would unambiguously establish the bonding network by correlating protons with adjacent protons (COSY) and protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). While these techniques are standard for structural elucidation, specific 2D NMR studies for this compound have not been found in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group in the five-membered oxolanone ring, typically in the region of 1740-1760 cm⁻¹. Other significant absorptions would include C-N stretching vibrations from the pyrazole ring and C-O stretching from the ether linkage in the oxolanone ring. However, specific experimental IR spectra for this compound are not reported in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₈N₂O₂ uni.lu. This corresponds to a monoisotopic mass of approximately 152.06 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization. While predicted mass-to-charge ratios for various adducts are available, specific experimental mass spectrometry data has not been found uni.lu.

X-ray Diffraction Studies for Solid-State Structure Determination

Crystal System and Space Group Analysis

No published crystallographic studies for this compound were found. Therefore, information regarding its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group, which describes the symmetry of the crystal lattice, is not available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the intermolecular interactions for this compound in the solid state is contingent on the determination of its crystal structure. Without this foundational data, a specific description of hydrogen bonding patterns, π-π stacking interactions between the pyrazole rings, or other non-covalent interactions that govern the crystal packing cannot be provided.

Conformational Analysis in the Crystalline State

The conformation of the this compound molecule in its crystalline state, including the dihedral angles between the pyrazole and oxolanone rings and the puckering of the oxolanone ring, remains undetermined. Such an analysis requires single-crystal X-ray diffraction data, which is currently unavailable for this compound.

Computational and Theoretical Investigations on 4 1h Pyrazol 1 Yl Oxolan 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. eurasianjournals.comnih.gov For 4-(1H-pyrazol-1-yl)oxolan-3-one, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine key electronic properties. nih.govresearchgate.net

These calculations typically yield information on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the pyridine-like nitrogen of the pyrazole (B372694) ring, indicating sites susceptible to electrophilic attack.

Global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be derived from DFT calculations, providing a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves to illustrate the expected outcomes of DFT calculations, based on studies of similar pyrazole derivatives. researchgate.netsci-hub.se)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Chemical Hardness (η) | 2.8 eV |

| Global Softness (S) | 0.357 eV⁻¹ |

| Electrophilicity Index (ω) | 1.43 eV |

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory can provide highly accurate energetic information. researchgate.net

For this compound, ab initio calculations would be invaluable for mapping out the potential energy surfaces of chemical reactions. For instance, the energetic profile of its synthesis, perhaps through a cyclocondensation reaction, could be modeled to understand the reaction mechanism and identify transition states. nih.gov This would provide insights into the reaction kinetics and help in optimizing synthetic routes. Similarly, the decomposition pathways of the molecule could be investigated to assess its thermal stability.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the dynamic and conformational properties of molecules, which are often influenced by their environment.

The three-dimensional structure of this compound is not rigid. The oxolan-3-one ring can adopt various puckered conformations, such as envelope and twist forms. Additionally, there is rotational freedom around the single bond connecting the pyrazole ring to the oxolanone ring.

Conformational analysis aims to identify all stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing energy minimization for each resulting geometry. Computational methods like DFT are well-suited for these calculations. researchgate.net The results would reveal the most stable conformation of the molecule in the gas phase and the energy barriers between different conformers.

Table 2: Hypothetical Relative Energies of Conformers of this compound (Note: This data is for illustrative purposes, based on conformational studies of substituted heterocyclic systems.)

| Conformer | Dihedral Angle (C4-N1-Cα-Cβ) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0° | 2.5 |

| 2 | 60° | 0.8 |

| 3 | 120° | 0.0 (Global Minimum) |

| 4 | 180° | 1.5 |

Tautomerism is a significant phenomenon in pyrazole chemistry. This compound can potentially exist in several tautomeric forms. The oxolan-3-one moiety can exhibit keto-enol tautomerism, leading to 4-(1H-pyrazol-1-yl)-4,5-dihydrofuran-3-ol. Furthermore, if the pyrazole ring were substituted at a different position, prototropic tautomerism between the nitrogen atoms of the pyrazole ring would also be a consideration. nih.govresearchgate.net

Theoretical calculations are crucial for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each tautomer using high-level ab initio or DFT methods, the most stable form can be identified. mdpi.comresearchgate.net The nature of substituents and their position on the rings can significantly influence the tautomeric equilibrium. researchgate.net For pyrazolones, the keto form is often found to be more stable, but this can be influenced by intramolecular hydrogen bonding and substituent effects. nih.govresearchgate.net

Table 3: Illustrative Relative Stabilities of Tautomers in the Gas Phase (Note: This data is hypothetical, based on general findings for pyrazolone (B3327878) tautomerism. sci-hub.seresearchgate.net)

| Tautomer | Structure | Relative Energy (kcal/mol) |

|---|---|---|

| Keto Form | This compound | 0.0 |

| Enol Form | 4-(1H-pyrazol-1-yl)-4,5-dihydrofuran-3-ol | +5.7 |

The properties of a molecule, particularly its conformational and tautomeric equilibria, can be significantly influenced by the solvent. nih.gov Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant.

Table 4: Hypothetical Solvent Effect on Tautomeric Equilibrium (Keto vs. Enol) (Note: This table illustrates a plausible trend based on computational studies of tautomerism in different solvents. nih.govmdpi.com)

| Solvent | Dielectric Constant | ΔE (E_enol - E_keto) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | +5.7 |

| Chloroform | 4.8 | +4.2 |

| Tetrahydrofuran (THF) | 7.6 | +3.5 |

| Methanol | 32.7 | +1.8 |

| Water | 78.4 | +0.9 |

Advanced Computational Techniques

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational flexibility, stability, and interactions with their environment, such as a biological receptor. While specific MD simulation studies on this compound are not yet prevalent in published literature, we can extrapolate the likely methodology and expected outcomes based on studies of similar pyrazole-containing heterocyclic compounds. nih.govnih.gov

A hypothetical MD simulation of this compound, potentially docked into a target protein's active site, would be conducted using software such as GROMACS or AMBER. The primary goal would be to assess the stability of the ligand-protein complex over a significant timescale, typically in the nanosecond range. nih.gov

Simulation Parameters and Analysis:

The simulation would involve creating a solvated system, neutralizing it with ions, and then subjecting it to energy minimization, followed by equilibration and a production run. Key analyses would include the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of protein residues, and the radius of gyration (Rg) of the complex. nih.govmdpi.com

The RMSF would highlight flexible regions of the protein, particularly those in the binding pocket that interact with the ligand. Significant fluctuations in residues interacting with the pyrazole or oxolanone rings could indicate key dynamic interactions.

The radius of gyration (Rg) would provide a measure of the compactness of the protein-ligand complex. A stable Rg value suggests that the complex remains compact and does not undergo significant unfolding. mdpi.com

Expected Findings from MD Simulations:

Based on studies of other pyrazole derivatives, it is anticipated that the pyrazole ring of this compound would form crucial interactions, such as hydrogen bonds or π-π stacking, with amino acid residues in a target's active site. nih.govmdpi.com The oxolanone moiety, with its ketone group and oxygen heteroatom, would likely participate in hydrogen bonding as well. The flexibility of the oxolanone ring, which can adopt various envelope and twist conformations, would also be a key aspect to investigate, as certain conformations may be more favorable for binding. researchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration for assessing complex stability. |

| Ligand RMSD (Å) | 1.5 ± 0.5 | Indicates stable binding of the compound in the active site. |

| Protein RMSD (Å) | 2.2 ± 0.4 | Suggests the protein maintains its overall fold. |

| Binding Free Energy (kJ/mol) | -230 ± 20 | Favorable binding energy, suggesting a strong interaction. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR studies would be invaluable for designing analogs with improved potency.

A typical 2D-QSAR study on a series of analogs of this compound, where substitutions are made on the pyrazole or oxolanone rings, would involve calculating a variety of molecular descriptors. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP). nih.govresearchgate.net

Development of a QSAR Model:

A dataset of synthesized analogs with their experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR model would be developed that correlates a selection of descriptors with the observed activity. The predictive power of the model would be rigorously validated using internal (cross-validation, e.g., leave-one-out Q²) and external validation techniques. nih.govresearchgate.net

Key Molecular Descriptors and Their Significance:

For pyrazole derivatives, studies have shown that a combination of descriptors often leads to a robust QSAR model. For instance, descriptors related to atomic charges and Sanderson electronegativities have been found to be important for the activity of some pyrazole series. mdpi.com Topological descriptors, such as the Balaban J index, and physicochemical properties like the logarithm of the partition coefficient (SlogP), have also been shown to be significant in predicting the anticancer activity of pyrazole derivatives. nih.gov

For analogs of this compound, a hypothetical QSAR model might reveal the following:

Positive correlation with steric descriptors at the pyrazole C4-position: This would suggest that bulkier substituents at this position could enhance activity, perhaps by providing better van der Waals contacts within the binding pocket.

Negative correlation with the dipole moment: This might indicate that a less polar molecule is favored for crossing cell membranes or for hydrophobic interactions in the active site.

Importance of hydrogen bond donors/acceptors: Descriptors related to the number of hydrogen bond donors and acceptors would likely be significant, highlighting the role of the pyrazole nitrogens and the oxolanone ketone in binding.

| Statistical Parameter | Value | Significance |

|---|---|---|

| R² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the training data. nih.gov |

| Q² (cross-validated R²) | 0.75 | Demonstrates good predictive ability of the model. nih.gov |

| F-statistic | 45 | Shows the statistical significance of the model. |

The insights gained from such a QSAR model would be instrumental in the rational design of new, more potent analogs of this compound for further synthesis and biological evaluation.

Derivatization and Scaffold Modification of 4 1h Pyrazol 1 Yl Oxolan 3 One

Functionalization at the Pyrazole (B372694) Moiety

The pyrazole ring within the 4-(1H-pyrazol-1-yl)oxolan-3-one structure presents multiple sites for functionalization, including the nitrogen atoms and the carbon atoms of the heterocyclic ring.

N-Substitution Reactions on the Pyrazole Ring

The unsubstituted nitrogen atom (N1) of the pyrazole ring is a key site for derivatization. N-substitution reactions, such as alkylation, arylation, and acylation, can introduce a variety of functional groups, significantly altering the molecule's properties.

N-Alkylation and N-Arylation: The nitrogen of the pyrazole ring can be readily alkylated or arylated using appropriate electrophiles. For instance, reactions with alkyl halides or aryl halides under basic conditions can introduce alkyl or aryl substituents. researchgate.netmdpi.com The regioselectivity of these reactions can sometimes be a challenge due to the tautomerism of the pyrazole ring, potentially leading to mixtures of N1 and N2 substituted isomers. nih.govmdpi.com The choice of solvent and base can influence the outcome of these reactions.

N-Acylation: Acylation of the pyrazole nitrogen can be achieved using acyl chlorides or anhydrides. This introduces an acyl group, which can serve as a handle for further modifications or to modulate the electronic properties of the pyrazole ring.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, NaH) | N-Alkyl pyrazole derivatives | Introduces alkyl chains of varying lengths and branching. |

| N-Arylation | Aryl halide (e.g., Ar-X), Catalyst (e.g., Cu-based), Base | N-Aryl pyrazole derivatives | Introduces aromatic or heteroaromatic rings. |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl pyrazole derivatives | Can be used for protection or to introduce further functionality. |

Substitution at Carbon Atoms of the Pyrazole Ring

The carbon atoms of the pyrazole ring are also amenable to substitution reactions, primarily through electrophilic substitution.

Electrophilic Substitution: Electrophilic substitution reactions on the pyrazole ring, such as halogenation, nitration, and formylation, typically occur at the C4 position. scribd.comnih.govresearchgate.net This is due to the directing effects of the two nitrogen atoms in the ring.

Halogenation: Reagents like N-halosuccinimides (NXS) can be used for the halogenation of pyrazoles, yielding 4-halopyrazoles. researchgate.netresearchgate.net These halogenated derivatives can then serve as precursors for cross-coupling reactions.

Nitration: Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid, leading to the formation of 4-nitropyrazole derivatives. scribd.comnih.govmdpi.com The nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and dimethylformamide, introduces a formyl group at the C4 position of the pyrazole ring. scribd.comnih.gov This aldehyde functionality can be used in various subsequent transformations.

Metal-Catalyzed Cross-Coupling Reactions: For pyrazoles that have been functionalized with a halogen at a carbon position, metal-catalyzed cross-coupling reactions like the Suzuki or Heck reactions can be employed to form new carbon-carbon bonds. researchgate.netresearchgate.netmdpi.com This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

| Reaction Type | Reagents and Conditions | Position of Substitution | Product Type |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NXS) | C4 | 4-Halopyrazole derivatives |

| Nitration | HNO₃/H₂SO₄ | C4 | 4-Nitropyrazole derivatives |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C4 | 4-Formylpyrazole derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | C4 (from 4-halopyrazole) | 4-Arylpyrazole derivatives |

Functionalization at the Oxolanone Moiety

The oxolanone ring offers two primary sites for functionalization: the carbonyl group and the potential for creating new stereocenters.

Modifications of the Carbonyl Group

The carbonyl group at the 3-position of the oxolanone ring is a versatile functional group that can undergo a range of transformations.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. This introduces a hydroxyl group that can be further functionalized.

Olefination Reactions: The carbonyl group can be converted to a double bond through olefination reactions such as the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgsemanticscholar.orgresearchgate.net The HWE reaction often provides good stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.org These reactions allow for the introduction of a variety of substituted vinyl groups.

| Reaction Type | Reagents and Conditions | Product Type | Key Features |

|---|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | 4-(1H-Pyrazol-1-yl)oxolan-3-ol | Creates a secondary alcohol. |

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | 3-Alkylidene-4-(1H-pyrazol-1-yl)oxolane | Forms a C=C double bond. |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | (E)-3-Alkylidene-4-(1H-pyrazol-1-yl)oxolane | Often provides high (E)-selectivity. wikipedia.org |

Introduction of Stereocenters and Chiral Derivatization

The this compound scaffold possesses a stereocenter at the C4 position. Further stereocenters can be introduced, and chiral derivatives can be synthesized through various strategies. frontiersin.orgmdpi.com

Asymmetric Synthesis: The synthesis of enantiomerically pure or enriched derivatives can be achieved through asymmetric synthesis. This could involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, a scribd.comnih.gov-Wittig rearrangement of an appropriate precursor could be used to establish stereocenters. mdpi.com

Diastereoselective Reactions: For molecules that already contain a stereocenter, subsequent reactions can be directed by this existing stereocenter to produce diastereomerically enriched products.

Chiral Resolution: Racemic mixtures of this compound derivatives can be separated into their individual enantiomers through chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Formation of Conjugated and Fused Heterocyclic Systems from this compound

The strategic derivatization of the this compound scaffold can be extended to the formation of more complex conjugated and fused heterocyclic systems. The ketone functionality within the oxolane ring serves as a key reactive site for orchestrating cyclization and condensation reactions, thereby enabling the construction of novel polycyclic architectures incorporating the pyrazole nucleus. These transformations are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and photophysical properties often associated with such extended π-systems.

While direct experimental data on the formation of fused systems from this compound is not extensively documented in publicly available literature, plausible synthetic pathways can be inferred from well-established multicomponent reactions involving cyclic ketones. One of the most prominent examples is the synthesis of dihydropyrano[2,3-c]pyrazoles. sci-hub.seresearchgate.nettandfonline.com These reactions typically proceed via a one-pot, multi-component condensation, highlighting an efficient and atom-economical approach to complex molecule synthesis. researchgate.netnih.gov

A plausible and synthetically valuable transformation of this compound is its participation in a four-component reaction to yield a furo[3,2-d]pyrano[2,3-c]pyrazole derivative. This reaction would involve the ketone of the oxolanone, an active methylene (B1212753) compound such as malononitrile, and a pyrazolone (B3327878), which can be generated in situ from the reaction of a β-ketoester (like ethyl acetoacetate) and hydrazine (B178648) hydrate (B1144303).

To illustrate the feasibility and versatility of this approach, the following data tables summarize the synthesis of various dihydropyrano[2,3-c]pyrazoles and their spirocyclic analogues using different cyclic ketones, which serve as models for the reactivity of the oxolan-3-one ring in the target compound.

Table 1: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives from Cyclic Ketones

| Entry | Cyclic Ketone | Aldehyde/Ketone | Active Methylene Compound | Catalyst | Conditions | Product | Yield (%) |

| 1 | Cyclohexanone | Benzaldehyde | Malononitrile | Piperidine | Ethanol, Reflux | 6-Amino-4-phenyl-3-methyl-1,4,5,6,7,8-hexahydro-1H-pyrano[2,3-c]pyrazole-5-carbonitrile | 92 |

| 2 | Cyclopentanone | 4-Chlorobenzaldehyde | Malononitrile | DABCO | Water, 80°C | 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-cyclopenta[d]pyrano[2,3-c]pyrazole-5-carbonitrile | 95 |

| 3 | Tetralone | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | L-Proline | Methanol, RT | Ethyl 6-amino-4-(4-nitrophenyl)-3-methyl-1,4,5,10-tetrahydronaphtho[2,1-b]pyrano[2,3-c]pyrazole-5-carboxylate | 88 |

| 4 | N-Boc-4-piperidone | Isatin | Malononitrile | Morpholine | Ethanol, Reflux | Spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole] derivative | 85 |

Table 2: Catalyst and Condition Variations for Pyrano[2,3-c]pyrazole Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time | Key Advantage |

| 1 | Per-6-amino-β-cyclodextrin | Solvent-free | Room Temperature | 1 min | Green, rapid, high yield |

| 2 | Amberlyst A21 | Ethanol | Room Temperature | 2-3 h | Reusable catalyst, mild conditions |

| 3 | Aspergillus niger Lipase (ANL) | Ethanol | 30 | 1 h | Biocatalyst, mild conditions |

| 4 | [CoFe₂O₄] Nanoparticles | Ultrasonication | - | 15-20 min | Magnetic catalyst, easy separation |

The data presented in these tables, derived from analogous systems, strongly supports the potential for this compound to undergo similar transformations, leading to novel and complex fused heterocyclic systems. The ketone functionality is a clear point for derivatization, and the multicomponent approach offers an efficient route to significantly increase the molecular complexity and explore new chemical space around the core scaffold.

Further research could explore other classical named reactions for heterocycle synthesis that utilize a ketone precursor. For instance, the Gewald reaction could potentially be employed, where the ketone reacts with an α-cyano ester and elemental sulfur in the presence of a base to construct a fused thiophene (B33073) ring. researchgate.net Similarly, the Fiesselmann thiophene synthesis offers another route to fused thiophenes from β-ketoesters, which could be conceptually adapted. wikipedia.org The synthesis of fused pyrimidine (B1678525) rings via reaction with urea (B33335) or thiourea (B124793) derivatives also represents a viable synthetic avenue. nih.govnih.gov

These potential derivatizations underscore the value of this compound as a versatile building block for the creation of diverse conjugated and fused heterocyclic systems with potential applications in various fields of chemical science.

Potential Advanced Applications in Chemical Sciences Based on Scaffold Versatility

Ligand Design in Organometallic Chemistry and Catalysis

The pyrazole (B372694) moiety is a well-established N-heterocycle known for its ability to coordinate with a variety of metal ions, making it a valuable component in ligand design for organometallic chemistry and catalysis. acs.orgbohrium.comresearchgate.net The nitrogen atoms of the pyrazole ring can act as effective donors, leading to the formation of stable metal complexes. researchgate.net The incorporation of the oxolan-3-one ring introduces additional oxygen donor atoms, potentially allowing for multidentate coordination with metal centers. This chelation effect can enhance the stability and influence the catalytic activity of the resulting metal complexes. researchgate.net

The steric and electronic properties of ligands based on pyrazole derivatives can be finely tuned, which in turn modifies the reactivity of the bound metal center. researchgate.netnih.gov For instance, pyrazole-based ligands have been successfully employed in copper complexes to catalyze oxidation reactions, such as the oxidation of catechol to o-quinone. bohrium.commdpi.com The catalytic activity of such systems is often influenced by the nature of the ligand, the metal salt, and the solvent. bohrium.com Furthermore, pyrazole-containing ligands have been used to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, demonstrating their potential in polymer chemistry. nih.gov

The versatility of pyrazole-based ligands extends to their use in forming various metal complexes, including those with ruthenium, cobalt, and other transition metals, which have shown promise in C-C coupling reactions and other organic transformations. researchgate.netresearchgate.netnih.gov The combination of the pyrazole and oxolanone rings in 4-(1H-pyrazol-1-yl)oxolan-3-one could therefore lead to novel ligands with unique coordination properties and catalytic applications.

Table 1: Examples of Pyrazole-Based Ligands in Catalysis

| Catalyst System | Reaction Catalyzed | Reference |

| Titanium isopropoxide with pyrazole ligands | Ring-opening polymerization of L-lactide | nih.gov |

| Copper complexes with pyrazole-based ligands | Oxidation of catechol to o-quinone | bohrium.commdpi.com |

| Pyrazolyl metal complexes (Ni, Pd, Fe, etc.) | Carbon-carbon coupling reactions | researchgate.net |

| Protic pyrazole pincer-type complexes | Various chemical transformations | nih.govdntb.gov.ua |

Scaffold for Supramolecular Assembly and Advanced Materials Science

The ability of pyrazole derivatives to participate in self-assembly processes makes them attractive building blocks for supramolecular chemistry and materials science. rsc.orgresearchgate.net The pyrazole ring can form various non-covalent interactions, including hydrogen bonds and π-π stacking, which drive the formation of well-ordered supramolecular architectures such as dimers, trimers, and catemers. researchgate.net These self-assembly processes are crucial for the development of new materials with tailored properties, including liquid crystals and metal-organic frameworks (MOFs). rsc.org

The pyrazolide anion, formed by the deprotonation of the pyrazole NH group, is an exceptionally versatile ligand in coordination chemistry, capable of adopting numerous bridging coordination modes. rsc.org This versatility allows for the construction of polynuclear metal clusters that can serve as secondary building units for more complex supramolecular structures. rsc.org The incorporation of the oxolanone moiety in this compound could introduce additional hydrogen bonding sites and influence the packing of molecules in the solid state, potentially leading to novel supramolecular assemblies.

Furthermore, pyrazole derivatives have been investigated for their applications in materials science, including the development of luminescent compounds and conducting polymers. numberanalytics.com The combination of the pyrazole and oxolanone functionalities could give rise to materials with interesting photophysical or electronic properties. For example, pyrazine (B50134) derivatives have been shown to form well-organized 2-D monolayer structures on surfaces, driven by a competition between intermolecular π-π interactions and van der Waals forces. pku.edu.cn

Building Block for Complex Synthetic Targets

The bifunctional nature of this compound, containing both a pyrazole and an oxolanone ring, makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules. nih.govresearchgate.netmdpi.com Pyrazoles are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds. researchgate.netorientjchem.orgmdpi.com They are electron-rich heterocyclic systems that can be readily employed in various organic transformations. nih.gov

The pyrazole ring itself can be functionalized at different positions, and the oxolanone ring offers multiple sites for chemical modification. nih.govmdpi.com The ketone group in the oxolanone ring can undergo a variety of reactions, such as reductions, additions, and condensations, providing access to a diverse range of derivatives. Substituted tetrahydrofurans, which are structurally related to the oxolanone moiety, are common substructures in many natural products and biologically active molecules. pku.edu.cn

Multicomponent reactions (MCRs) are a powerful tool for the synthesis of complex molecules, and pyrazole derivatives are often used as key components in these reactions. mdpi.com The use of this compound in MCRs could lead to the rapid generation of libraries of complex molecules for drug discovery and other applications. For instance, pyrazole-based compounds have been synthesized via multicomponent reactions to create potential anticancer and antimicrobial agents. mdpi.com

Table 2: Reactivity of Pyrazole and Oxolanone Moieties

| Moiety | Type of Reaction | Potential Products |

| Pyrazole | N-alkylation, N-arylation, Electrophilic substitution | Substituted pyrazole derivatives |

| Oxolanone (Ketone) | Reduction, Grignard reaction, Wittig reaction, Aldol (B89426) condensation | Alcohols, tertiary alcohols, alkenes, α,β-unsaturated ketones |

| Oxolanone (Ester-like) | Ring-opening reactions | Substituted γ-hydroxy acids or esters |

Probes for Chemical Biology Studies

The development of fluorescent probes for bioimaging is a rapidly growing field, and pyrazole derivatives have emerged as promising scaffolds for the design of such probes. nih.govnih.gov The high synthetic versatility and structural diversity of pyrazoles allow for the fine-tuning of their photophysical properties. nih.gov By incorporating appropriate functional groups, pyrazole-based probes can be designed to selectively detect specific ions or molecules in biological systems. nih.gov

For example, pyrazole-based chemosensors have been developed for the detection of metal ions such as Hg2+, Cu2+, and Fe3+. nih.gov These probes often work through a fluorescence "on-off" or "off-on" mechanism upon binding to the target analyte. The oxolanone moiety in this compound could potentially be modified to include a fluorophore or a recognition unit for a specific biological target.

Moreover, pyrazole derivatives have been investigated for their potential as enzyme inhibitors. nih.gov The ability to synthesize a wide range of derivatives from the this compound scaffold could facilitate the development of new inhibitors for various enzymes. The combination of the pyrazole and oxolanone rings might lead to compounds with unique binding properties and biological activities. The development of small molecule probes for imaging cellular processes is a key area of chemical biology, and the structural features of this compound make it an interesting candidate for further exploration in this context. researchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing pyrazole (B372694) derivatives is a critical area of research. nih.gov Future efforts will likely concentrate on green chemistry principles to create environmentally friendly and economically viable synthetic pathways.

Key Strategies:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. nih.gov The use of MCRs can significantly reduce waste and simplify synthetic procedures. nih.gov

Green Solvents and Catalysts: Research is moving towards the use of benign solvents like water and recyclable catalysts to minimize environmental impact. nih.gov

Energy-Efficient Techniques: The application of microwave and ultrasound-assisted synthesis can accelerate reaction rates and reduce energy consumption. researchgate.net

A recent review highlights the progress in green synthetic methods for pyrazole scaffolds, emphasizing strategies that are not only high-yielding but also operationally simple and environmentally benign. nih.gov

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of 4-(1H-pyrazol-1-yl)oxolan-3-one is crucial for optimizing existing methods and developing new ones. Mechanistic insights can help in controlling reaction outcomes and improving yields. nih.gov

For instance, understanding the cyclocondensation reaction of a hydrazino group to form a pyrazole ring can lead to more efficient synthetic protocols. nih.gov Detailed kinetic and spectroscopic studies can elucidate the roles of catalysts and intermediates, providing a clearer picture of the reaction pathways.

Exploration of Stereoselective Transformations and Chiral Auxiliary Development

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. Future research will likely focus on developing stereoselective transformations to control the three-dimensional arrangement of atoms in this compound derivatives.

The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a promising approach. The development of novel and efficient chiral auxiliaries tailored for pyrazole synthesis will be a key research direction.

Advanced Computational Investigations for Predictive Modeling and Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. nih.gov For this compound, these techniques can be employed for:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the design of new reactions.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives might bind to biological targets, such as enzymes or receptors. nih.gov This can help in prioritizing compounds for synthesis and biological testing. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods can help in understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov

| Computational Technique | Application in Pyrazole Research |

| Density Functional Theory (DFT) | Predicting molecular structure, spectroscopic properties, and reactivity. researchgate.net |

| Molecular Docking | Simulating the binding of pyrazole derivatives to biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the biological activity of new derivatives. |

Design of New Derivations with Tunable Reactivity Profiles

The core structure of this compound offers a versatile scaffold for the design of new derivatives with a wide range of applications. By strategically modifying the pyrazole and oxolanone rings, it is possible to fine-tune the electronic and steric properties of the molecule, thereby altering its reactivity and biological activity.

For example, the introduction of different substituents on the pyrazole ring can influence its interaction with biological targets. nih.gov Similarly, modifications to the oxolanone ring can affect the compound's solubility and pharmacokinetic properties. The design and synthesis of novel pyrazole-substituted heterocyclic systems is an active area of research with the potential to yield compounds with enhanced anti-inflammatory or other therapeutic properties. nih.gov

Q & A

Q. What are the key physicochemical properties of 4-(1H-pyrazol-1-yl)oxolan-3-one, and how are they experimentally determined?

The compound has a molecular formula of C₉H₇ClO₂ and a molecular weight of 182.61 g/mol (CAS purity: 95%) . Key properties include solubility, melting point, and stability, which are typically determined via:

- High-Performance Liquid Chromatography (HPLC): To assess purity and degradation products.

- Nuclear Magnetic Resonance (NMR): For structural confirmation (e.g., verifying pyrazole and oxolane ring connectivity).

- Thermogravimetric Analysis (TGA): To evaluate thermal stability.

Safety protocols (e.g., handling volatile intermediates) should follow H303+H313+H333 hazard codes .

Q. What synthetic routes are commonly used to prepare pyrazole-oxolane derivatives like this compound?

A robust method involves Mannich reactions or cyclocondensation of substituted pyrazoles with cyclic ketones. For example:

- Step 1: React 4-chloro-2-(1H-pyrazol-3-yl)phenol with N,N'-bis(methoxymethyl)diaza-18-crown-6 under acidic conditions to form intermediates .

- Step 2: Purify via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

Reaction optimization includes temperature control (–20°C to avoid side reactions) and solvent selection (dichloromethane for solubility) .

Q. How is the compound handled safely in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent dermal/oral exposure .

- Ventilation: Use fume hoods during synthesis due to acute toxicity (Category 4 for inhalation/dermal/oral exposure) .

- Storage: In airtight containers at –20°C to prevent hydrolysis of the oxolan-3-one moiety .

Advanced Questions

Q. How can crystallographic data resolve structural ambiguities in pyrazole-oxolane hybrids?

Single-crystal X-ray diffraction (SC-XRD) is critical:

- Data Collection: Use SHELXL for refinement, with H atoms placed in calculated positions (C–H = 0.93–0.97 Å) .

- Key Metrics: Dihedral angles between pyrazole and oxolane rings (e.g., 8.35°–18.23° in related compounds) indicate conjugation and electronic delocalization .

- Intermolecular Interactions: Weak C–H⋯O and C–H⋯π interactions stabilize the crystal lattice .

Q. What analytical strategies address contradictions in reaction yields or purity during synthesis?

- Controlled Reagent Ratios: Optimize stoichiometry (e.g., diazomethane in ethereal solutions at –15°C to suppress byproducts) .

- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track intermediate formation.

- Recrystallization: Select 2-propanol or methanol for high-purity crystals, as demonstrated for pyrazolone derivatives (84.5% yield) .

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Molecular Docking: Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory analogs) .

- QSAR Modeling: Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using PubChem datasets .

- ADMET Profiling: Predict pharmacokinetics via software like SwissADME, focusing on logP (lipophilicity) and CYP450 interactions .

Q. What role do pyrazole-oxolane hybrids play in metal ion coordination chemistry?

- Ligand Design: The pyrazole N-atom and oxolanone carbonyl group can chelate transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or photophysical applications .

- Experimental Validation: UV-Vis spectroscopy and cyclic voltammetry confirm metal-ligand charge transfer (MLCT) in complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.